molecular formula C9H10N6O B13986002 5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide CAS No. 20271-38-9

5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide

Cat. No.: B13986002
CAS No.: 20271-38-9
M. Wt: 218.22 g/mol
InChI Key: HTDFXYPRHOAYRG-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Triazole derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.

    Reduction: Reduction reactions can be used to modify the triazole ring or its substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-phenyl-1h-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

20271-38-9

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

IUPAC Name

5-amino-1-phenyltriazole-4-carbohydrazide

InChI

InChI=1S/C9H10N6O/c10-8-7(9(16)12-11)13-14-15(8)6-4-2-1-3-5-6/h1-5H,10-11H2,(H,12,16)

InChI Key

HTDFXYPRHOAYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NN)N

Origin of Product

United States

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